molecular formula C11H6Cl2N2OS B5561157 2,6-dichlorobenzo-1,4-quinone 4-(S-2-pyridinylthioxime)

2,6-dichlorobenzo-1,4-quinone 4-(S-2-pyridinylthioxime)

Cat. No. B5561157
M. Wt: 285.1 g/mol
InChI Key: AGILXBHXFXZKGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,6-dichlorobenzo-1,4-quinone derivatives often involves complex organic reactions, including cycloaddition and cross-coupling reactions. For instance, functionalized o-bis(chloromethyl)pyridines serve as precursors for pyridine o-quinodimethane analogues, through cycloaddition with 1,4-dichloro-2-butyne and propargyl chloride, followed by subsequent 1,4-elimination to afford dimethylene compounds (Carly et al., 1995). Additionally, 2,6-di(quinolin-8-yl)pyridines are synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, showcasing the complexity and versatility of methods employed in generating these compounds (Jäger et al., 2007).

Molecular Structure Analysis

Structural analyses of chlorobenzoquinone derivatives reveal intricate molecular geometries. X-ray crystallography and NMR techniques are pivotal in elucidating these structures, revealing the planarity of quinoxaline moieties and their interaction with surrounding substituents (Crundwell et al., 2015). Such studies are fundamental in understanding the molecular basis of the chemical behavior of these compounds.

Chemical Reactions and Properties

The chemical reactivity of 2,6-dichlorobenzo-1,4-quinone derivatives is characterized by their participation in various chemical transformations. Electrophilic substitution reactions, redox reactions, and complexation with metals are common, highlighting the reactive nature of these quinones and their potential as intermediates in organic synthesis. For example, the electrochemical synthesis of (pyridine-2-ylthio)benzene-l,2-diol derivatives demonstrates the chemical versatility of chlorobenzoquinone derivatives (Shamsipur et al., 2006).

Scientific Research Applications

Detoxification Mechanisms

Research has shown that pyridinium aldoximes, compounds related to the structural theme of 2,6-dichlorobenzo-1,4-quinone derivatives, can enhance the detoxification of polyhalogenated quinones, which are recognized as carcinogenic intermediates and newly identified disinfection byproducts in drinking water. This enhancement involves dechlorination and hydroxylation processes, significantly increasing the reaction rate and reducing toxicity. Such findings may have implications for developing antidotes for organophosphorus chemical warfare nerve-agents and pesticides, suggesting a broad biological and environmental significance (Fu-Rong Ren et al., 2018; Lin-Na Xie et al., 2017).

Organic Synthesis and Material Science

Compounds structurally related to 2,6-dichlorobenzo-1,4-quinone have been explored for their potential in organic synthesis and material science. For instance, functionalized o-bis(chloromethyl)pyridines have been utilized as precursors for pyridine o-quinodimethane analogues, facilitating the synthesis of complex organic molecules through cycloaddition reactions. Such processes highlight the versatility of these compounds in synthesizing novel organic materials (Peter R. Carly et al., 1995).

Redox Behavior and Optical Properties

The study of polyquinones, which share a structural kinship with 2,6-dichlorobenzo-1,4-quinone derivatives, reveals their significant redox behavior and optical properties. These compounds exhibit π-conjugation systems along their main chains, prepared through organometallic dehalogenation polycondensation. Their chemical reductions and cyclic voltammetry analyses indicate potential applications in creating materials with semiconducting properties and understanding the electron transport mechanisms in organic electronics (Takakazu Yamamoto et al., 1995).

Environmental and Biomedical Implications

The reactivity of quinones, including those structurally related to 2,6-dichlorobenzo-1,4-quinone, with biological systems has profound environmental and biomedical implications. Quinones are involved in various biological processes, promoting both beneficial and toxic actions, such as inflammatory and anticancer activities. Their interaction with proteins and DNA, through oxidative stress and electrophilic reactions, underlines their significance in pharmacology and toxicology (Y. Kumagai et al., 2012).

properties

IUPAC Name

2,6-dichloro-4-pyridin-2-ylsulfanyliminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2OS/c12-8-5-7(6-9(13)11(8)16)15-17-10-3-1-2-4-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILXBHXFXZKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SN=C2C=C(C(=O)C(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzo-1,4-quinone 4-(s-2-pyridinylthioxime)

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